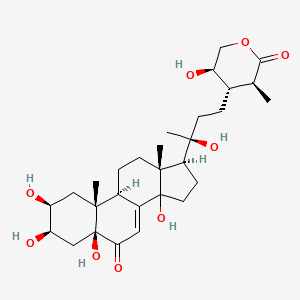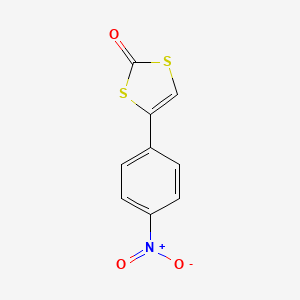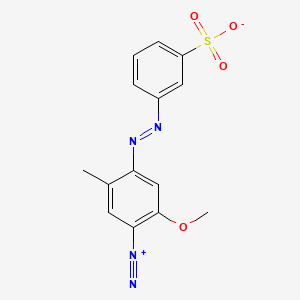
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is part of the diazonium salts family, which are widely used in organic synthesis, particularly in the preparation of azo dyes. The presence of the methoxy, methyl, and sulfophenyl groups in its structure contributes to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization using nitrous acid, forming the diazonium salt. The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are meticulously monitored to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo bonds with proteins and nucleic acids.
Medicine: Research explores its potential in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt involves the formation of azo bonds through diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on other molecules to form stable azo linkages. These reactions are facilitated by the presence of electron-donating groups, such as methoxy and methyl, which enhance the reactivity of the diazonium group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar coupling reactions.
2-Methoxy-5-methylbenzenediazonium: A compound with similar substituents but lacking the sulfophenyl group.
3-Sulfophenylbenzenediazonium: A compound with the sulfophenyl group but different substituents on the aromatic ring.
Uniqueness
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the sulfophenyl group enhances its solubility in water, making it more versatile in aqueous reactions. Additionally, the methoxy and methyl groups increase its electron density, facilitating various chemical transformations.
Propriétés
Numéro CAS |
78480-21-4 |
|---|---|
Formule moléculaire |
C14H12N4O4S |
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
3-[(4-diazonio-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3 |
Clé InChI |
HYLVOMPFLVGUCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



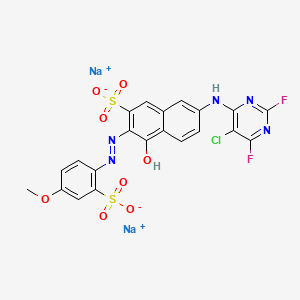
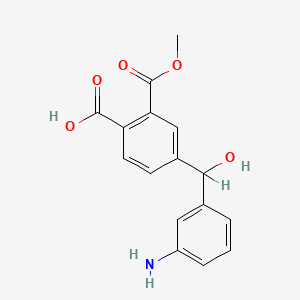
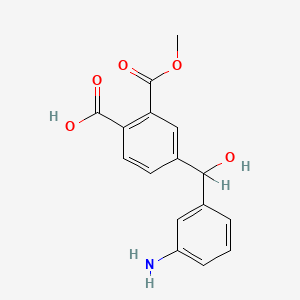
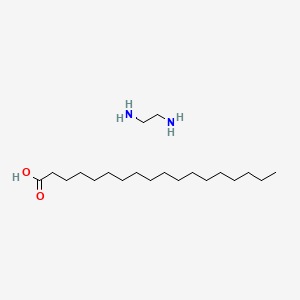

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
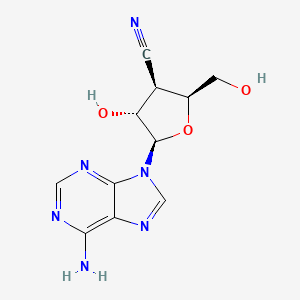

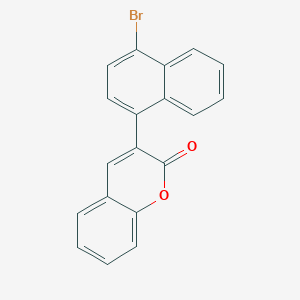
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
